molecular formula C16H14ClNO3 B3940965 2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B3940965
M. Wt: 303.74 g/mol
InChI Key: IXZODIVPDJERGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that combines an acetylphenyl group and a chloro-substituted tetrahydroisoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the reaction of 4-acetylphenylamine with maleic anhydride to form an intermediate, which is then cyclized under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetylphenyl)-pyrrole-2,5-dione: Similar structure but lacks the chloro and tetrahydroisoindole moiety.

    5-Chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Similar core structure but lacks the acetylphenyl group.

Uniqueness

2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17)8-14(13)16(18)21/h2-6,13-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZODIVPDJERGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(4-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.